molecular formula C9H12N2O B2405275 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1541630-70-9

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B2405275
CAS No.: 1541630-70-9
M. Wt: 164.208
InChI Key: QNJGGBCYTQGESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .

Scientific Research Applications

Chemical Synthesis and Derivatives

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde and its derivatives play a significant role in chemical synthesis. For instance, the compound has been used as a precursor in the synthesis of various imidazole derivatives. Orhan et al. (2019) reported the use of imidazole-carbaldehydes, closely related to the compound , as building blocks in medicinal chemistry, highlighting their transformation into various imidazolium derivatives which can display biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Photoluminescence Properties

This compound has also been studied for its influence on the photoluminescence properties of certain zinc(II) complexes. Li et al. (2019) demonstrated that the ligand of this compound could transform in the presence of different terminal anions, leading to distinct photoluminescence properties in these complexes (Li, Liu, Deng, Huang, Chen, & Liao, 2019).

Antimicrobial and Antioxidant Activities

The derivatives of this compound have shown promise in the area of antimicrobial and antioxidant activities. For instance, Bassyouni et al. (2012) synthesized a series of imidazole derivatives and evaluated them for antioxidant and antimicrobial activities, indicating the potential use of these derivatives in the development of new therapeutic agents (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Catalysis and Green Chemistry

This compound has been used in research focusing on green chemistry and catalysis. For example, Davoodnia et al. (2010) reported the use of a Brønsted acidic ionic liquid for the synthesis of tetrasubstituted imidazoles, indicating an environmentally friendly approach to chemical synthesis (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Crystal Structure Analysis

Additionally, studies like those by Selvanayagam et al. (2010) have focused on the crystal structure analysis of derivatives of this compound, providing valuable insights into their molecular structure (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).

Safety and Hazards

This substance is being reviewed for use as a biocide in the EEA and/or Switzerland, for: product preservation, preservation for liquid systems, controlling slimes, preservation for working / cutting fluids .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJGGBCYTQGESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.